5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)9-5-3-8(4-6-9)10-7-11(12(16)17)14-13-10/h3-7H,1-2H3,(H,13,14)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUJZUJYUQTAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid typically involves the cyclization of chalcones with hydrazine hydrate. One reported method involves the cyclization of chalcone with hydrazine hydrate under reflux conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of ethanol as a solvent and heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development:
5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid and its derivatives have shown promise in drug development, particularly due to their ability to inhibit specific enzymes and receptors. For instance, related pyrazole compounds have demonstrated potent inhibition of xanthine oxidase, which is involved in uric acid metabolism and can be targeted for treating gout and other conditions.
2. Anticancer Activity:
Recent studies have indicated that pyrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
3. Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties, showing potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Its ability to inhibit pro-inflammatory cytokines has been documented in several preclinical studies.
Agricultural Applications
1. Pesticide Development:
In agricultural sciences, the synthesis of pyrazole derivatives has been explored for developing novel pesticides. These compounds can act as effective herbicides or fungicides due to their ability to disrupt specific biochemical pathways in pests while being less toxic to non-target organisms .
2. Plant Growth Regulators:
Research indicates that certain pyrazole compounds can enhance plant growth and yield by acting as growth regulators. They may influence hormonal pathways that regulate plant development, thus offering a sustainable approach to increasing agricultural productivity .
Materials Science Applications
1. Polymer Chemistry:
The unique structure of this compound allows it to be incorporated into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties .
2. Sensors and Catalysts:
The compound's ability to form complexes with metals has been exploited in sensor technology and catalysis. By modifying the compound, researchers have created sensors capable of detecting specific ions or molecules at low concentrations, which is crucial for environmental monitoring .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, for their anticancer activity against various cancer cell lines. The results demonstrated significant cytotoxic effects compared to standard chemotherapeutic agents, suggesting a viable pathway for drug development targeting cancer therapy.
Case Study 2: Agricultural Innovation
Research conducted by agricultural scientists focused on the efficacy of pyrazole-based pesticides in controlling crop diseases caused by fungal pathogens. The study revealed that these compounds significantly reduced disease incidence while promoting healthy plant growth, highlighting their dual role as both protective agents and growth enhancers.
Mechanism of Action
The mechanism of action of 5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The dimethylamino group can enhance the compound’s binding affinity to its targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of pyrazole-3-carboxylic acid derivatives are highly dependent on the substituents attached to the phenyl ring at position 3. Below is a comparative analysis of key analogs:
Structural and Electronic Effects
- Electron-Donating Groups: The dimethylamino group in the target compound provides stronger electron donation compared to methoxy or methyl groups. This increases solubility in aqueous media and may improve interactions with polar residues in enzyme active sites .
- Electron-Withdrawing Groups :
Chloro and trifluoromethoxy substituents reduce electron density on the pyrazole ring, enhancing stability against oxidative degradation. For example, the trifluoromethoxy analog () shows improved metabolic resistance in preclinical studies . - Steric Effects : Bulky substituents like biphenyl (e.g., 5-{[1,1'-biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid, ) can hinder binding in compact active sites but may improve selectivity for larger enzymatic pockets .
Biological Activity
Introduction
5-[4-(Dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a carboxylic acid group, and a dimethylamino substituent. The compound's molecular formula is with a molar mass of approximately 231.25 g/mol . This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural characteristics of this compound are pivotal in determining its biological activity. The presence of the dimethylamino group enhances lipophilicity, allowing better membrane permeability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3O2 |
| Molar Mass | 231.25 g/mol |
| Density | 1.308 g/cm³ (predicted) |
| Boiling Point | 525 °C (predicted) |
| pKa | 3.78 (predicted) |
Anticancer Activity
Research indicates that pyrazole derivatives often exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. In one study, derivatives similar to this compound demonstrated nanomolar activity against fibroblast growth factor receptors (FGFRs), which are critical in cancer proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have indicated that compounds within this class can inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase enzymes (COX-1 and COX-2). For example, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cell growth and inflammation.
- Cell Cycle Arrest : Some studies suggest that related compounds can induce cell cycle arrest in cancer cells, preventing further proliferation .
Study on Anticancer Activity
A notable study investigated the effects of pyrazole derivatives on lung cancer cell lines. The representative compound demonstrated significant inhibition of cell proliferation with IC50 values in the low nanomolar range against NCI-H520 lung cancer cells . This highlights the potential of this compound as a candidate for further development in cancer therapeutics.
Anti-inflammatory Research
In another investigation focusing on anti-inflammatory properties, several pyrazole derivatives were evaluated for their ability to inhibit COX enzymes. The results indicated that some compounds exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with specific IC50 values demonstrating their efficacy .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is often used: (1) Condensation of 4-methylbenzenesulfonylhydrazide with cyanoacrylate derivatives to form pyrazole intermediates, followed by (2) cyclocondensation with dimethylaminobenzaldehyde under reflux in acetic acid. Optimization includes adjusting reaction temperature (80–100°C), solvent polarity (DMF/water mixtures), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Purification via column chromatography with ethyl acetate/hexane gradients improves yield (typically 60–75%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–7.8 ppm) and confirms dimethylamino group integration.
- IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 286.12).
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (monoclinic P2/c space group, β = 102.42°) .
Q. How is preliminary pharmacological screening conducted for this compound?
- Methodological Answer : In vitro assays include:
- Enzyme Inhibition : Dose-response curves against targets like carbonic anhydrase (IC₅₀ determination via stopped-flow CO₂ hydration).
- Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) in cell lines (e.g., HEK293) with LC-MS/MS quantification.
- NO Release : Griess assay for diazeniumdiolate derivatives, though low NO output (e.g., <10% release) may require structural tweaks .
Advanced Research Questions
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
- Methodological Answer : X-ray structures reveal key interactions:
- Hydrogen Bonds : Between the carboxylic acid and active-site residues (e.g., Arg125 in carbonic anhydrase).
- π-Stacking : Dimethylaminophenyl group alignment with hydrophobic pockets.
- Torsional Angles : Adjusting substituents at C4/C5 (e.g., Cl or CF₃) to optimize binding without steric clashes. Derivatives with 3,5-dimethylpyrazole cores show improved stability (ΔG = -9.2 kcal/mol) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell passage number.
- Metabolite Profiling : LC-HRMS to identify degradation products (e.g., decarboxylation under acidic conditions).
- Orthogonal Validation : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding affinity discrepancies .
Q. What computational approaches predict substituent effects on pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Use Gaussian09 to calculate Hammett σ values for substituents, correlating with logP (e.g., –CF₃ increases hydrophobicity by +0.9).
- MD Simulations : AMBER force fields simulate blood-brain barrier penetration (PSA <90 Ų ideal).
- ADMET Prediction : SwissADME estimates hepatic extraction ratios (e.g., >0.3 indicates first-pass metabolism risk) .
Q. How can regioselective functionalization of the pyrazole ring be achieved?
- Methodological Answer :
- Protection/Deprotection : Use tert-butyl groups to shield the carboxylic acid during Pd-catalyzed C–H arylation.
- Microwave Synthesis : Accelerates SNAr reactions at C4 (120°C, 30 min) with K₂CO₃ in DMSO.
- Directed ortho-Metalation : LDA (lithium diisopropylamide) directs methylation to C5 with >90% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
